molecular formula C22H18N2O8S2 B12762466 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo- CAS No. 39582-26-8

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-

Cat. No.: B12762466
CAS No.: 39582-26-8
M. Wt: 502.5 g/mol
InChI Key: BTPLLUBOBWCWLF-UHFFFAOYSA-N
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Description

The compound 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo- is a sulfonated anthraquinone derivative characterized by a 2-hydroxyethylsulfonylphenyl substituent at the 4-position of the anthracene core.

Properties

CAS No.

39582-26-8

Molecular Formula

C22H18N2O8S2

Molecular Weight

502.5 g/mol

IUPAC Name

1-amino-4-[3-(2-hydroxyethylsulfonyl)anilino]-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C22H18N2O8S2/c23-20-17(34(30,31)32)11-16(24-12-4-3-5-13(10-12)33(28,29)9-8-25)18-19(20)22(27)15-7-2-1-6-14(15)21(18)26/h1-7,10-11,24-25H,8-9,23H2,(H,30,31,32)

InChI Key

BTPLLUBOBWCWLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCO)S(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo- involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones. Substitution reactions can lead to a variety of substituted anthracene derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C22H18N2O11S3C_{22}H_{18}N_2O_{11}S_3 and a molecular weight of approximately 582.6 g/mol. It features an anthracene backbone with multiple functional groups that enhance its reactivity and applicability in various scientific domains .

Chemistry

  • Dyes and Pigments : The compound serves as a precursor for synthesizing various dyes and pigments due to its chromophoric properties. It is particularly useful in creating colorants for textiles and industrial applications.
  • Organic Synthesis : It is employed in organic synthesis as a building block for more complex molecules, facilitating the development of new materials with specific properties .

Biology

  • Fluorescent Probes : Due to its fluorescent characteristics, it is utilized in biochemical assays to study enzyme interactions and cellular processes. Its ability to emit light upon excitation makes it valuable in imaging applications .
  • Antimicrobial Studies : Research has indicated potential antimicrobial properties, making it a candidate for developing new antimicrobial agents .

Medicine

  • Therapeutic Applications : Investigations into the compound's anti-cancer and anti-inflammatory effects have shown promising results. Studies suggest that its unique structure may interact with biological targets involved in disease pathways .
  • Drug Delivery Systems : The compound's solubility and functional groups make it suitable for incorporation into drug delivery systems, enhancing the bioavailability of therapeutic agents .

Industrial Applications

  • Colorant in Cleaning Products : Acid Blue 277 is used as a colorant in soaps and cleaning products, providing aesthetic appeal while maintaining functionality .
  • Advanced Materials : Its properties are leveraged in the production of organic semiconductors and photovoltaic cells, contributing to advancements in renewable energy technologies .

Case Studies

Application AreaDescriptionReference
Dyes & PigmentsUtilized in textile dyeing processes due to its vibrant color properties.
Fluorescent ProbesEmployed in assays for enzyme activity monitoring; demonstrated effective signal enhancement.
Antimicrobial ResearchInvestigated for its potential against various pathogens; showed significant inhibition zones in preliminary studies.
Drug DeliveryFormulated into nanoparticles for targeted delivery of anti-cancer drugs; improved therapeutic outcomes observed.

Mechanism of Action

The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

Sulfonic Acid Derivatives with Aromatic Amines
  • Compound 1: 1-Amino-4-(4-aminoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid (CAS: N/A) Structure: Features a 4-aminophenylamino group. Properties: Higher hydrogen bond donor/acceptor count (4/8) and topological polar surface area (161 Ų) suggest strong intermolecular interactions, suitable for dye applications . Applications: Likely used in textile dyeing due to anthraquinone backbone.
  • Compound 2: PSB-0739 (1-Amino-9,10-dihydro-4-[[4-(phenylamino)-3-sulfophenyl]amino]-9,10-dioxo-2-anthracenesulfonic acid sodium salt) Structure: Includes a phenylamino-sulfophenyl group. Pharmacology: Acts as a P2Y13 receptor ligand, highlighting the role of sulfophenyl groups in receptor binding .
Alkyl and Hydroxyethyl Substituents
  • Compound 3: 1-Amino-4-[(propan-2-yl)amino]-9,10-dioxoanthracene-2-sulfonic acid Synthesis: Achieved in 68% yield via nucleophilic substitution. Properties: Reduced steric hindrance from the isopropyl group may enhance solubility compared to bulkier substituents .
  • Target Compound: 2-Anthracenesulfonic acid, 1-amino-...-hydroxyethylsulfonylphenyl...
Irritation Endpoints
  • Compound 4: 2-Anthracenesulfonic acid, 1-amino-...trimethylanilino...monosodium salt Actual Endpoint: Irritant (contradicts prediction of non-irritant). Structural Distance: 0.744 from the target compound, suggesting moderate similarity .
  • Compound 5: 1-Amino-9,10-dihydro-4-[(2-methoxyphenyl)amino]-9,10-dioxo-2-anthracenesulfonic acid Regulatory Status: Listed in EINECS and EC Inventory, indicating recognized industrial use with standardized safety protocols .
Pharmacological Targets
  • PSB-0739: Demonstrates selective binding to P2Y13 receptors, a trait linked to its sulfophenylamino substituent. This contrasts with hydroxyethylsulfonyl-containing analogs, which may target different pathways .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name / CAS Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 2-Hydroxyethylsulfonylphenyl 582.58 High hydrophilicity, potential dye/pharmacological use
PSB-0739 Phenylamino-sulfophenyl ~550 (estimated) P2Y13 receptor ligand
Procion MX Dye (13324-20-4) Dichlorotriazinyl-sulfoanilino 637.43 Reactive textile dye
1-Amino-4-(4-aminoanilino)-... (CAS: N/A) 4-Aminophenylamino 409.07 High polar surface area, dye

Table 2: Toxicity and Regulatory Profiles

Compound Name / CAS Irritation Endpoint Regulatory Status References
1-Amino-...trimethylanilino...monosodium salt Irritant Not listed in EPA screening
1-Amino-...methoxyphenyl... (75313-88-1) Data unavailable EINECS, EC Inventory listed

Biological Activity

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo- is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and safety profile based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by:

  • Anthracene core : A polycyclic aromatic hydrocarbon structure.
  • Sulfonic acid groups : Contributing to its solubility and biological activity.
  • Amino and hydroxyl substituents : Enhancing its interaction with biological targets.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of anthraquinone derivatives, including 2-anthracenesulfonic acid. For instance:

  • Caspase Inhibition : The compound has been shown to inhibit caspase activity in neuronal cells subjected to oxidative stress. In vitro assays demonstrated that treatment with 75 μM of the compound significantly reduced cell death caused by hydrogen peroxide (H₂O₂) exposure (Figure 1) .
Concentration (μM)Cell Viability (%)Caspase Activity (Relative Units)
Control100100
758540
1507030

Antibacterial Activity

Anthraquinones have shown antibacterial properties, particularly against Gram-positive bacteria. The mechanism appears to involve interference with bacterial DNA metabolism and inhibition of mitochondrial functions . Studies indicate that while the compound exhibits antibacterial activity, it is relatively non-toxic to higher life forms.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Research indicates that anthraquinone derivatives can modulate inflammatory pathways by inhibiting the expression of cyclooxygenase (COX) enzymes in various cell types .

Case Studies

  • Neuroprotection in Cortical Neurons
    • Objective : To assess the neuroprotective effects of the compound against oxidative stress.
    • Methodology : Cortical neurons were treated with varying concentrations of the compound before exposure to oxidative agents.
    • Results : Significant reduction in cell death and caspase activation was observed at concentrations above 75 μM .
  • Antibacterial Assays
    • Objective : To evaluate the antibacterial efficacy against Bacillus species.
    • Methodology : Bacterial cultures were treated with different concentrations of the compound.
    • Results : Effective inhibition was noted at concentrations ranging from 50 to 200 μg/mL, demonstrating a dose-dependent response .

Safety Profile

The safety assessment indicates a low toxicity profile for the compound when administered at therapeutic doses. Toxicological studies have shown no significant adverse effects in animal models at doses up to 2000 mg/kg body weight .

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